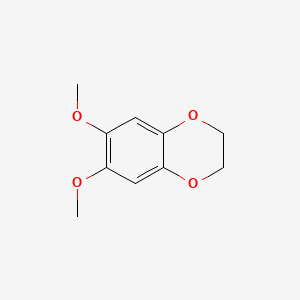

6,7-Dimethoxy-1,4-benzodioxan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAJVGAVXIEQBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OCCO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550031 |

Source

|

| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-13-9 |

Source

|

| Record name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,7-Dimethoxy-1,4-benzodioxan synthesis from gallic acid

An In-depth Technical Guide to the Synthesis of 6,7-Dimethoxy-1,4-benzodioxan from Gallic Acid

Introduction

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in a myriad of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid structure and ability to present substituents in a well-defined spatial orientation make it a cornerstone in medicinal chemistry for targeting a wide range of biological systems.[3] Derivatives have demonstrated activities as α-adrenergic blocking agents, antitumor agents, and neuroleptics, underscoring the versatility of this chemical framework.[3]

This technical guide provides a comprehensive, field-proven methodology for the synthesis of a specific derivative, This compound , utilizing gallic acid as a cost-effective and renewable starting material. Gallic acid (3,4,5-trihydroxybenzoic acid), readily available from the hydrolysis of tannins, presents an ideal starting point due to its inherent oxygenation pattern, which can be strategically manipulated to achieve the target substitution.

This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations behind each transformation. It is intended for researchers, chemists, and professionals in drug development who require a robust and rational approach to synthesizing this important molecular scaffold.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound from gallic acid necessitates a multi-step approach focused on two key transformations: the strategic formation of a catechol intermediate and the subsequent construction of the dioxane ring.

A logical retrosynthetic pathway is outlined below:

-

Final Decarboxylation: The target molecule can be accessed via decarboxylation of the corresponding this compound-5-carboxylic acid.

-

Dioxane Ring Formation: The 1,4-benzodioxan ring is classically formed via a Williamson ether synthesis between a catechol (a 1,2-dihydroxybenzene) and a 1,2-dihaloethane.[4][5] This requires the precursor methyl 3-methoxy-4,5-dihydroxybenzoate.

-

Selective Demethylation: The required catechol intermediate can be synthesized from a fully protected precursor, methyl 3,4,5-trimethoxybenzoate, through the regioselective demethylation of the methoxy groups at the C4 and C5 positions.

-

Exhaustive Methylation: Methyl 3,4,5-trimethoxybenzoate is readily prepared from gallic acid through exhaustive methylation and esterification.

This strategy prioritizes the use of robust, high-yielding reactions and places the most challenging step—selective demethylation—at a stage where the electronic properties of the substrate can be used to influence the outcome.

Caption: Proposed synthetic pathway from Gallic Acid to this compound.

Part 1: Exhaustive Methylation of Gallic Acid

Objective: To protect all three hydroxyl groups as methyl ethers and to esterify the carboxylic acid, yielding Methyl 3,4,5-trimethoxybenzoate. This single-step transformation simplifies the starting material and prevents unwanted side reactions in subsequent steps.

Causality: The use of a strong base (e.g., potassium carbonate) and an excess of a methylating agent (e.g., methyl chloride or dimethyl sulfate) in a polar aprotic solvent like DMF drives the reaction to completion.[6] This protocol is based on a one-pot method that combines O-methylation (a Williamson ether synthesis) and esterification.[6][7]

Experimental Protocol: Synthesis of Methyl 3,4,5-trimethoxybenzoate

-

Setup: To a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet, and a reflux condenser, add gallic acid and N,N-dimethylformamide (DMF).

-

Cooling: Stir the suspension and cool the flask to below 10°C using an ice-water bath.

-

Base Addition: Add anhydrous potassium carbonate to the cooled suspension.

-

Methylation: Introduce methyl chloride gas at a steady rate while maintaining the temperature below 10°C. Alternative: Dimethyl sulfate can be added dropwise, but it is highly toxic and requires extreme caution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gradually heat to 110°C. Maintain this temperature for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the DMF.

-

Extraction: Add water to the residue and extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Recrystallization: Recrystallize the white solid from methanol to obtain pure methyl 3,4,5-trimethoxybenzoate.[7]

| Reagent/Parameter | Quantity/Value | Purpose |

| Gallic Acid | 1.0 eq (e.g., 40 g) | Starting Material |

| N,N-Dimethylformamide (DMF) | ~20-40 mL per g of gallic acid | Solvent |

| Potassium Carbonate | 3.0 eq (e.g., 120 g) | Base (Acid Scavenger) |

| Methyl Chloride | >4.0 eq (e.g., 100 g) | Methylating Agent |

| Reaction Temperature | 110°C | Drives reaction |

| Reaction Time | 5-12 hours | For reaction completion |

| Expected Yield | ~85% | [8] |

Part 2: Selective Demethylation to a Catechol Intermediate

Objective: To regioselectively cleave the methyl ethers at the C4 and C5 positions of methyl 3,4,5-trimethoxybenzoate to form the critical catechol intermediate, methyl 3-methoxy-4,5-dihydroxybenzoate.

Causality: This is the most challenging step of the synthesis. While selective demethylation of the 4-position has been reported under basic conditions,[9] achieving a 4,5-dihydroxy product requires a different strategy. Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are known to cleave aryl methyl ethers. Selectivity is often achieved at positions ortho to a carbonyl group due to chelation. Anhydrous AlCl₃ in an inert solvent is a classic reagent for this purpose, often targeting sterically accessible and electronically activated methoxy groups.[10] The protocol below is a plausible approach based on these established principles.

Experimental Protocol: Synthesis of Methyl 3-methoxy-4,5-dihydroxybenzoate

-

Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride and dry dichloromethane (DCM).

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Substrate Addition: Dissolve methyl 3,4,5-trimethoxybenzoate in dry DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, keeping the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.

-

Extraction: Separate the layers and extract the aqueous phase twice with DCM.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired catechol.

| Reagent/Parameter | Quantity/Value | Purpose |

| Methyl 3,4,5-trimethoxybenzoate | 1.0 eq | Substrate |

| Anhydrous Aluminum Chloride | 2.2 - 2.5 eq | Lewis Acid / Demethylating Agent |

| Dichloromethane (DCM) | Anhydrous, sufficient volume | Solvent |

| Reaction Temperature | 0°C to Room Temp. | Controls reactivity |

| Reaction Time | 5-7 hours | For reaction completion |

| Expected Yield | Variable (Requires optimization) | - |

Part 3: Dioxane Ring Formation via Williamson Ether Synthesis

Objective: To construct the 1,4-benzodioxan ring by reacting the catechol intermediate with a 1,2-dihaloethane.

Causality: This reaction is a classic intramolecular double Williamson ether synthesis.[4] The base (potassium carbonate) deprotonates the two phenolic hydroxyls of the catechol to form a potent dianionic nucleophile. This nucleophile then attacks the 1,2-dihaloethane in a sequential SN2 process, displacing both halides to form the six-membered dioxane ring.[11] Acetone or DMF are suitable polar aprotic solvents that facilitate SN2 reactions.

Caption: Mechanism of the intramolecular Williamson ether synthesis for dioxane formation.

Experimental Protocol: Synthesis of Methyl this compound-5-carboxylate

-

Setup: In a round-bottom flask, combine the catechol intermediate (methyl 3-methoxy-4,5-dihydroxybenzoate), anhydrous potassium carbonate, and acetone.

-

Reagent Addition: Add 1,2-dibromoethane to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under vacuum and purify the resulting crude product by column chromatography or recrystallization to yield the benzodioxan ester.

| Reagent/Parameter | Quantity/Value | Purpose |

| Catechol Intermediate | 1.0 eq | Substrate |

| 1,2-Dibromoethane | 1.1 - 1.5 eq | Alkylating Agent |

| Anhydrous Potassium Carbonate | 2.5 - 3.0 eq | Base |

| Acetone or DMF | Sufficient volume | Solvent |

| Reaction Temperature | Reflux (~56°C for acetone) | Drives reaction |

| Reaction Time | 12-24 hours | For reaction completion |

| Expected Yield | ~70-85% | - |

Part 4: Saponification and Decarboxylation

Objective: To remove the methyl ester protecting group and then the carboxylic acid functionality to yield the final target molecule.

Causality: The synthesis is completed in two final steps. First, the methyl ester is hydrolyzed to a carboxylate salt under basic conditions (saponification).[1] Second, the resulting aromatic carboxylic acid is removed via decarboxylation. While decarboxylation often requires harsh conditions, heating the sodium salt with soda lime is a classic and effective method for cleaving the C-C bond and releasing CO₂.[12]

Experimental Protocol: Saponification and Decarboxylation

Step 4a: Saponification

-

Hydrolysis: Dissolve the benzodioxan ester in a mixture of methanol and aqueous sodium hydroxide (2N).

-

Reaction: Heat the solution to reflux for 4-8 hours until TLC analysis indicates complete consumption of the starting material.[1]

-

Isolation: Cool the mixture and remove the methanol under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

Step 4b: Decarboxylation

-

Setup: Thoroughly mix the dried this compound-5-carboxylic acid with soda lime in a flask suitable for heating.

-

Reaction: Heat the solid mixture strongly using a Bunsen burner or a high-temperature heating mantle. The product will distill or sublime. Collect the distillate/sublimate.

-

Purification: The collected product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield pure this compound.

| Reagent/Parameter | Quantity/Value | Purpose |

| Saponification | ||

| Benzodioxan Ester | 1.0 eq | Substrate |

| Sodium Hydroxide (2N) | Excess | Base for Hydrolysis |

| Methanol/Water | Sufficient volume | Solvent |

| Decarboxylation | ||

| Benzodioxan Acid | 1.0 eq | Substrate |

| Soda Lime | 3-4 eq by weight | Decarboxylation Agent |

| Reaction Temperature | Strong heating (>200°C) | Drives reaction |

| Expected Yield | Moderate to Good | - |

Characterization and Analysis

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the number and environment of protons and carbons. The formation of the dioxane ring will be evident by the appearance of a characteristic signal for the -OCH₂CH₂O- protons around 4.3 ppm.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the broad -OH stretch from gallic acid and the appearance of C-O-C ether stretches will be indicative of successful reactions. The final step will show the loss of the C=O stretch from the carboxylic acid.

-

Melting Point: To assess the purity of the final crystalline product.

Conclusion

This guide outlines a robust and logical five-step synthetic sequence for the preparation of this compound from the readily available starting material, gallic acid. The strategy hinges on an initial exhaustive methylation, followed by a challenging but feasible selective demethylation to generate a key catechol intermediate. The synthesis is completed by a reliable Williamson ether synthesis to form the heterocyclic core, followed by standard saponification and decarboxylation. Each step is grounded in well-established chemical principles, providing a solid framework for researchers to produce this valuable scaffold for applications in medicinal chemistry and drug discovery. While the selective demethylation step may require empirical optimization, the overall pathway represents a viable and scalable route to the target compound.

References

- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

- Method for synthesizing methyl 3,4,5-trimethoxybenzoate

-

Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Patsnap. [Link]

-

[Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives]. PubMed. [Link]

- Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

-

Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Sciencemadness.org. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. PubMed. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

Williamson ether synthesis (video). Khan Academy. [Link]

-

Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem.com. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. SCIRP. [Link]

-

Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate. [Link]

-

How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? ResearchGate. [Link]

-

The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]

-

Unexpected course of a Williamson ether synthesis. Arkivoc. [Link]

-

Decarboxylation. Master Organic Chemistry. [Link]

-

Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. Khan Academy. [Link]

-

Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

-

First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. Connect Journals. [Link]

-

1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. ACS Publications. [Link]

-

Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Academy of Sciences. [Link]

-

3,4-Dihydroxyphenyl 3,4,5-trimethoxybenzoate. National Institutes of Health (NIH). [Link]

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. connectjournals.com [connectjournals.com]

- 3. tsijournals.com [tsijournals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 7. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]

- 8. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Khan Academy [khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

6,7-Dimethoxy-1,4-benzodioxan CAS number and molecular structure

An In-Depth Technical Guide to 6,7-Dimethoxy-1,4-benzodioxan

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic compound. It details the chemical identity, molecular structure, synthetic methodologies, and critical applications of its core scaffold in modern drug discovery and development. The 1,4-benzodioxan moiety is a privileged structure in medicinal chemistry, forming the foundation of numerous pharmacologically active agents. This guide is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights into the synthesis, characterization, and application of this important chemical entity.

Core Compound Identification and Properties

This compound, systematically named 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine , is a derivative of the 1,4-benzodioxan scaffold. The parent 1,4-benzodioxan is also known as 2,3-dihydro-1,4-benzodioxine[1][2]. The core structure consists of a benzene ring fused to a 1,4-dioxane ring[3][4]. The specific compound of interest features two methoxy groups (-OCH₃) at the 6th and 7th positions of the benzo moiety, which significantly influences its electronic properties and biological activity.

While a specific CAS number for this compound is not prominently listed in major public databases, its identity can be unequivocally established by its molecular structure and systematic nomenclature. For context, the closely related precursor, 1,4-Benzodioxan-6,7-diol, has the CAS number 90111-35-6[5].

Molecular Structure:

The molecule consists of a bicyclic system where a benzene ring is fused with a 1,4-dioxane ring. The methoxy substituents are located on the aromatic portion of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Systematic Name | 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₂O₄ | Calculated |

| Molecular Weight | 196.20 g/mol | Calculated |

| Parent Scaffold CAS | 493-09-4 (for 1,4-Benzodioxan) | [1][3][6] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Chloroform, and Methanol | Inferred from synthetic protocols |

Synthetic Pathways and Methodologies

The synthesis of 6,7-disubstituted-1,4-benzodioxans is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry. This reaction involves the cyclization of a catechol derivative with a dihaloethane.

Causality in Synthetic Design: The choice of starting material is critical for regioselectivity. To synthesize the target compound, the required precursor is 1,2-dihydroxy-4,5-dimethoxybenzene . This catechol derivative is then reacted with a 1,2-dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base (e.g., K₂CO₃, NaH) deprotonates the hydroxyl groups of the catechol, forming a dianion that acts as a nucleophile. This dianion then attacks the electrophilic carbons of the dihaloethane in a double Sɴ2 reaction to form the six-membered dioxane ring.

Caption: Generalized synthetic workflow for this compound.

Protocol 1: General Synthesis of a 1,4-Benzodioxan Derivative

This protocol is adapted from established methodologies for synthesizing substituted 1,4-benzodioxanes and serves as a self-validating system for producing the target compound.[7]

Objective: To synthesize a 1,4-benzodioxan derivative via cyclization.

Materials:

-

Substituted Catechol (e.g., 1,2-dihydroxy-4,5-dimethoxybenzene)

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Standard glassware for reflux, filtration, and extraction

-

Rotary evaporator

-

Purification system (e.g., column chromatography with silica gel)

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted catechol (1.0 eq).

-

Solvent and Base: Add anhydrous acetone to dissolve the catechol. Add anhydrous potassium carbonate (approx. 2.5 eq). The base acts as a proton scavenger, facilitating the formation of the nucleophilic phenoxide.

-

Addition of Electrophile: Add 1,2-dibromoethane (approx. 1.2 eq) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Concentration: Wash the collected solids with acetone and combine the filtrates. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining water-soluble impurities.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 1,4-benzodioxan derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

The 1,4-Benzodioxan Scaffold in Medicinal Chemistry

The 1,4-benzodioxan ring system is a "privileged scaffold" in medicinal chemistry. Its rigid, yet non-planar, conformation and its ability to present substituents in well-defined spatial orientations make it an ideal template for designing ligands that interact with various biological targets.[4]

Application in α-Adrenoceptor Antagonism

Derivatives of 1,4-benzodioxan are renowned for their activity as α-adrenergic receptor antagonists. These receptors are crucial in regulating blood pressure, and their antagonists are widely used as antihypertensive drugs. The dimethoxy substitution pattern is particularly relevant in this context.

-

Doxazosin: A prime example is Doxazosin, a potent α₁-adrenoceptor antagonist used to treat hypertension. While not a direct 6,7-dimethoxy analog, it features a 1,4-benzodioxan moiety connected to a 6,7-dimethoxyquinazoline ring, highlighting the synergistic importance of both structural features for high-affinity binding.

The 1,4-benzodioxan portion of these molecules often serves as a key recognition element, fitting into a specific pocket of the receptor. The substituents on the benzodioxan ring, such as the methoxy groups, can be fine-tuned to modulate potency and selectivity across different α-adrenoceptor subtypes (α₁A, α₁B, α₁D).

Role in Anticancer Drug Discovery

Recent research has uncovered the potential of 1,4-benzodioxan derivatives as anticancer agents. These compounds have been shown to inhibit critical cellular pathways involved in tumor growth and survival. For instance, certain benzodioxane derivatives have been identified as inhibitors of the Heat Shock Factor 1 (HSF1) pathway, which is often exploited by cancer cells to survive stress.

Caption: The 1,4-benzodioxan scaffold as a versatile template in drug design.

Other Therapeutic Applications

The versatility of the 1,4-benzodioxan scaffold extends to numerous other therapeutic areas:

-

CNS Disorders: Derivatives have been developed as potent and selective ligands for serotonin (5-HT) receptors, making them candidates for treating depression and anxiety.

-

Antibacterial Agents: By targeting enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for bacterial fatty acid synthesis, benzodioxan-based compounds have shown promise as novel antibacterial agents.

-

Anti-inflammatory and Hepatoprotective Effects: The scaffold is also present in natural products and synthetic analogs that exhibit significant anti-inflammatory and liver-protecting activities.[4]

Laboratory Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general safety precautions for related benzodioxane derivatives and aromatic ethers should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Clean mouth with water and seek medical attention.

-

Conclusion and Future Directions

This compound is a structurally significant molecule whose core scaffold is a cornerstone of modern medicinal chemistry. Its synthetic accessibility via the Williamson ether synthesis allows for extensive derivatization, enabling the exploration of structure-activity relationships across a wide range of biological targets. From established applications in cardiovascular medicine to emerging roles in oncology and anti-infective research, the 1,4-benzodioxan moiety continues to be a fertile ground for the development of novel therapeutics. Future research will likely focus on creating new libraries of derivatives with enhanced selectivity and improved pharmacokinetic profiles to address unmet medical needs.

References

-

Ottokemi. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Benzodioxan. Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1,4-Benzodioxin-2-methanamine, N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-, hydrochloride (1:1). Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline. Retrieved January 17, 2026, from [Link]

-

TSI Journals. (2008). Chemistry and Pharmacology of Benzodioxanes. Retrieved January 17, 2026, from [Link]

- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

-

PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Benzodioxan-6,7-diol. Retrieved January 17, 2026, from [Link]

-

Chem-Space. (2026). 7-methoxy-2,3-dihydrobenzo[b][3][8]dioxine-6-carbaldehyde. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1,4-Benzodioxan. Retrieved January 17, 2026, from [Link]

- Matsumoto, M. (n.d.).

-

ResearchGate. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dimethoxy-1,4-dioxane. Retrieved January 17, 2026, from [Link]

Sources

- 1. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Benzodioxane | 493-09-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Benzodioxan - Wikipedia [en.wikipedia.org]

- 4. tsijournals.com [tsijournals.com]

- 5. 1,4-Benzodioxan-6,7-diol | C8H8O4 | CID 13805584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 8. Manufacturers of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine, CAS 81927-47-1, D 4174, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

The Evergreen Scaffold: A Technical Guide to the Biological Activities of 6,7-Dimethoxy-1,4-benzodioxan Derivatives

Introduction: The Privileged 1,4-Benzodioxan Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for potent and selective therapeutic agents. The 1,4-benzodioxan ring system is a quintessential example of such a "privileged scaffold".[1][2][3] Its unique conformational rigidity and the presence of hydrogen bond-accepting oxygen atoms make it an ideal anchor for interacting with a diverse array of biological targets.[1][4] When this core is substituted with methoxy groups at the 6 and 7 positions, it often mirrors the substitution patterns found in numerous biologically active natural products, further enhancing its therapeutic potential.

This guide provides an in-depth exploration of 6,7-dimethoxy-1,4-benzodioxan derivatives, synthesizing field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will delve into their synthesis, multifaceted biological activities—ranging from anticancer and anti-inflammatory to potent neurological effects—and the critical structure-activity relationships that govern their function.

Synthetic Strategies: Forging the Benzodioxan Core

The construction of the 1,4-benzodioxan ring is typically achieved through the Williamson ether synthesis, a robust and versatile method. The common strategy involves the reaction of a catechol derivative, such as 3,4-dimethoxyphenol, with a suitable 1,2-dielectrophile.

A general synthetic pathway involves the reaction of a substituted catechol with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) to facilitate the cyclization.[3][5][6] This approach provides a straightforward entry into the core scaffold, which can then be further functionalized to generate a library of derivatives.

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. air.unimi.it [air.unimi.it]

- 3. tsijournals.com [tsijournals.com]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

Navigating the Pharmacological Landscape of 1,4-Benzodioxans: A Technical Guide to Structure-Activity Relationship (SAR) Studies

Executive Summary

The 1,4-benzodioxan scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure for interacting with key G-protein coupled receptors (GPCRs). Derivatives of this core, particularly those related to the prototypical α1-adrenoceptor antagonist WB-4101, have been the subject of extensive structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of the SAR landscape of 6,7-dimethoxy-1,4-benzodioxan and related analogues. We will deconstruct the pharmacophore to explain the causal relationships between specific structural modifications and their impact on affinity, selectivity, and functional activity at α1-adrenergic (α1-AR) and 5-HT1A serotonin receptors. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing novel ligands with tailored pharmacological profiles.

Chapter 1: The 1,4-Benzodioxan Scaffold: A Privileged Structure in Pharmacology

The 1,4-benzodioxan ring system is a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined conformational anchor for appended pharmacophoric elements, making it an ideal starting point for drug design. The historical significance of this scaffold is largely rooted in the discovery of compounds like WB-4101 (2-(2,6-dimethoxyphenoxyethylaminomethyl)-1,4-benzodioxane), a potent and selective antagonist for α1-adrenoceptors.[1][2]

The primary biological targets for this class of compounds are:

-

α1-Adrenergic Receptors (α1-ARs): These receptors, comprising subtypes α1A, α1B, and α1D, are critical in regulating vascular tone, smooth muscle contraction, and various central nervous system functions.[3] Antagonists of α1-ARs are clinically used for treating hypertension and benign prostatic hyperplasia (BPH).[4][5]

-

5-HT1A Serotonin Receptors: This receptor subtype is a major target for anxiolytics, antidepressants, and antipsychotics.[6] A fascinating aspect of the 1,4-benzodioxan SAR is that subtle structural modifications can dramatically shift activity from α1-ARs to the 5-HT1A receptor, highlighting a significant degree of homology between their ligand binding sites.[6][7][8]

The 6,7-dimethoxy substitution pattern on the benzodioxan ring, as seen in antihypertensive agents like Doxazosin, is a key modification that enhances affinity and selectivity for α1-adrenoceptors, establishing a critical interaction within the receptor's binding pocket.[4] This guide will explore this and other structural features that govern the pharmacological activity of this versatile scaffold.

Sources

- 1. WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 4. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sci-hub.st [sci-hub.st]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro cytotoxicity of 6,7-Dimethoxy-1,4-benzodioxan on cancer cell lines

An In-Depth Technical Guide to the In Vitro Cytotoxic Evaluation of 6,7-Dimethoxy-1,4-benzodioxan on Cancer Cell Lines

Introduction

The 1,4-benzodioxan scaffold is a recurring motif in medicinal chemistry, recognized for its versatility in the design of bioactive compounds.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as antagonists for neuronal nicotinic, α1 adrenergic, and serotoninergic receptors.[1] Notably, numerous studies have highlighted the potential of this scaffold in the development of novel anticancer agents.[1][2][3][4] Compounds incorporating the 1,4-benzodioxan moiety have demonstrated cytotoxic effects against various cancer cell lines, operating through mechanisms such as the inhibition of crucial enzymes and the induction of apoptosis.[4][5]

This technical guide outlines a comprehensive strategy for the in vitro evaluation of a specific derivative, this compound. While the broader class of benzodioxanes shows promise, this particular compound remains underexplored. The following sections provide a detailed, field-proven framework for researchers, scientists, and drug development professionals to systematically assess its cytotoxic potential and elucidate its mechanism of action against a panel of human cancer cell lines. The methodologies described are designed to be self-validating, ensuring a robust and reproducible investigation.

Part 1: Rationale and Experimental Strategy

The Scientific Premise

The rationale for investigating this compound is built upon the established anticancer potential of the 1,4-benzodioxan core structure.[1] The addition of two methoxy groups at the 6 and 7 positions may modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets and improving its cytotoxic profile. This guide proposes a tiered approach to screen for activity and then delve into the underlying mechanisms.

Tiered Experimental Workflow

A multi-tiered approach ensures a cost-effective and logical progression from broad screening to detailed mechanistic studies.

Caption: Tiered experimental workflow for evaluating this compound.

Part 2: Methodologies and Protocols

Cell Line Selection and Culture

The choice of cell lines is critical for assessing the breadth and specificity of the compound's activity. A representative panel should be used, including common cancer types.

Recommended Initial Panel:

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| MCF-7 | Breast Carcinoma (Estrogen Receptor Positive) |

| MDA-MB-231 | Breast Carcinoma (Triple Negative) |

| HeLa | Cervical Carcinoma |

| HepG2 | Hepatocellular Carcinoma |

| PC-3 | Prostate Carcinoma |

| HCT116 | Colorectal Carcinoma |

Protocol for Cell Culture:

-

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity.

-

Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and are not over-confluent before each experiment.[6]

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

| Cell Line | IC50 (µM) of this compound |

| A549 | Hypothetical Value |

| MCF-7 | Hypothetical Value |

| MDA-MB-231 | Hypothetical Value |

| HeLa | Hypothetical Value |

| HepG2 | Hypothetical Value |

| PC-3 | Hypothetical Value |

| HCT116 | Hypothetical Value |

Tier 2: Mechanistic Investigation

For cell lines that exhibit a low IC50 value, further investigation is warranted to determine the mode of cell death.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide staining is used.

Protocol:

-

Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and treat with RNase A, then stain with Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tier 3: Pathway Deconvolution (Western Blot)

Western blotting is used to investigate changes in the expression of key proteins involved in apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling routes in mammalian cells.[7]

Key Protein Targets:

| Pathway | Protein | Function |

| Intrinsic | Bcl-2 | Anti-apoptotic |

| Bax | Pro-apoptotic | |

| Cleaved Caspase-9 | Initiator caspase | |

| Cleaved Caspase-3 | Effector caspase | |

| Cleaved PARP | Substrate of Caspase-3 | |

| Extrinsic | Fas/FasL | Death receptor/ligand |

| Cleaved Caspase-8 | Initiator caspase |

Protocol:

-

Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization:

Caption: Potential apoptotic pathways targeted by this compound.

Part 3: Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, each experiment must include appropriate controls:

-

Vehicle Control: All experiments should include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.

-

Positive Controls: For mechanistic assays, a known inducer of apoptosis (e.g., staurosporine or cisplatin) should be used as a positive control to validate the assay's performance.

-

Biological Replicates: All experiments should be performed with at least three independent biological replicates to ensure the reproducibility of the findings.

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.

By adhering to these principles of rigorous experimental design, the data generated will be robust, reliable, and suitable for publication and further drug development efforts.

References

-

Hassan, M., Watari, H., Abu-Almaaty, A., Ohba, Y., & Sakuragi, N. (2014). Apoptosis and Molecular Targeting Therapy in Cancer. BioMed Research International, 2014, 150845. [Link]

-

Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptosis in cancer therapy. Nature Reviews Clinical Oncology, 17(7), 395–417. [Link]

-

Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as Target for Anticancer Therapy. Cancers, 8(5), 48. [Link]

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

-

Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

-

BMG LABTECH. (2025). Cytotoxicity assays – what your cells don't like. [Link]

-

Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Wang, X.-J., Ji, J., & Liu, B. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry Letters, 111, 129890. [Link]

-

Cichero, E., & Pitzanti, E. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

Cichero, E., Fossa, P., & Pitzanti, E. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Synthesis and Biological Evaluation of the Enantiomers of a Series of α1D-Adrenoceptor Antagonists/5-HT1A Receptor Agonists Endowed with Potent Anticancer Activity. Journal of Medicinal Chemistry, 56(2), 584–588. [Link]

-

Leonardi, A., Cichero, E., Colabufo, N. A., Contino, M., Berardi, F., Perrone, R., ... & Motta, G. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359–6370. [Link]

-

Zhao, L., Wang, Y., Liu, Y., Zhang, J., Li, J., & Zhang, W. (2011). Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. Bioorganic & Medicinal Chemistry, 19(20), 5948–5954. [Link]

-

Dewangan, R. P., Kumar, V., Singh, S., Sharma, M., Haider, M. R., Akhtar, M. S., ... & Bahar, A. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry, 158, 108449. [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytotoxicity Assay Protocol [protocols.io]

- 7. actaorthop.org [actaorthop.org]

A Technical Guide to the Antioxidant Potential of 6,7-Dimethoxy-1,4-benzodioxan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted antioxidant potential of 6,7-Dimethoxy-1,4-benzodioxan. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related 1,4-benzodioxan derivatives and the known effects of dimethoxy substitutions on phenolic systems to build a robust theoretical and practical framework.[1][2][3] We will explore the foundational chemistry, propose mechanisms of antioxidant action, and provide detailed, field-proven experimental protocols for the validation of its antioxidant capacity. This guide is intended to serve as a foundational resource for researchers initiating studies into the therapeutic potential of this and similar compounds.

Introduction: The 1,4-Benzodioxan Scaffold and the Promise of Methoxy Substitution

The 1,4-benzodioxan ring system is a prevalent scaffold in a variety of biologically active compounds, including both natural products and synthetic pharmaceuticals.[2][3][4] Derivatives of 1,4-benzodioxan have been reported to exhibit a wide range of therapeutic properties, including hepatoprotective, antimicrobial, and anti-inflammatory activities, many of which are underpinned by an antioxidant mechanism.[2][3]

The subject of this guide, this compound, presents a compelling case for investigation as a potent antioxidant. Its structure combines the core 1,4-benzodioxan moiety with two methoxy (-OCH₃) groups on the benzene ring. Methoxy and hydroxyl groups are known to significantly enhance the antioxidant activity of phenolic compounds.[5][6][7][8] These electron-donating groups can increase the stability of the resulting phenoxyl radical after scavenging a free radical, thereby enhancing the molecule's antioxidant capacity.[9]

This guide will therefore proceed on the hypothesis that the 6,7-dimethoxy substitution pattern on the 1,4-benzodioxan scaffold will confer significant antioxidant properties. We will outline the theoretical basis for this hypothesis and provide the experimental means to rigorously test it.

Theoretical Underpinnings of Antioxidant Activity

The antioxidant activity of phenolic compounds, which the hydroxylated precursor to this compound (1,4-Benzodioxan-6,7-diol) represents, is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical.[9] The presence of electron-donating groups, such as methoxy groups, can further enhance this activity.[5][7][8]

Proposed Mechanisms of Radical Scavenging

The primary mechanisms by which this compound is predicted to exert its antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[5][7]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy of the O-H bond in the parent phenol.

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the radical.

The presence of the 6,7-dimethoxy groups is expected to stabilize the resulting radical cation, making the SET-PT pathway more favorable.[9]

Experimental Validation of Antioxidant Potential

A multi-tiered approach is essential for a comprehensive evaluation of the antioxidant potential of a novel compound. This involves progressing from simple, cell-free chemical assays to more biologically relevant cell-based models.

In Vitro Chemical Assays

These assays provide a foundational assessment of a compound's ability to scavenge synthetic free radicals.

This is a widely used method to assess the free radical scavenging ability of a compound.[10][11] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[10]

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[12]

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from this stock.

-

Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A control well should contain 50 µL of the solvent and 150 µL of the DPPH solution.[12]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[11][12]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

| Concentration (µg/mL) | % Inhibition |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| 250 |

The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) should be determined from a dose-response curve.

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[13]

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

-

Sample Preparation: Prepare a series of dilutions of this compound.

-

Reaction: Add a small volume (e.g., 10-20 µL) of each sample dilution to a 96-well plate, followed by a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution.[13]

-

Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[13]

-

Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

Data Presentation:

| Concentration (µg/mL) | % Inhibition |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| 250 |

The IC₅₀ value should be determined from a dose-response curve.

Visualization of In Vitro Assay Workflow:

Caption: Workflow for DPPH and ABTS radical scavenging assays.

Cell-Based Assays: Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing a compound's ability to protect cells from oxidative damage.[12][15] This assay accounts for factors such as cell uptake and metabolism.[15]

Principle of the Assay: The assay uses a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is taken up by cells.[15][16] Inside the cell, it is deacetylated to the non-fluorescent DCFH.[15][16] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[16] The antioxidant activity of the test compound is measured by its ability to inhibit the formation of DCF.[15]

Experimental Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluence.[12]

-

Treatment: Treat the cells with various concentrations of this compound.

-

Probe Loading: Wash the cells and incubate with DCFH-DA.[12]

-

Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12]

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.[12]

Visualization of CAA Assay Mechanism:

Sources

- 1. Synthesis and antioxidant activity of flavanoid derivatives containing a 1,4-benzodioxane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. scirp.org [scirp.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

Leveraging 6,7-Dimethoxy-1,4-benzodioxan: A Strategic Precursor for the Synthesis of Novel Bioactive Compounds

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly valuable derivative: 6,7-dimethoxy-1,4-benzodioxan. We will explore the strategic advantages conferred by the dimethoxy substitution, provide detailed methodologies for the synthesis and derivatization of this core, and illustrate its application in constructing novel compounds with significant therapeutic potential, particularly in the realms of adrenergic modulation and oncology. This document serves as a practical and theoretical resource for chemists and pharmacologists aiming to exploit this versatile precursor in drug discovery programs.

The Strategic Value of the this compound Core

The utility of a precursor in drug synthesis is determined by its chemical reactivity, its contribution to the physicochemical properties of the final molecule, and its relevance to known pharmacophores. This compound excels in all these areas.

-

Electronic Influence: The two methoxy groups at the 6- and 7-positions are powerful electron-donating groups. This has a profound effect on the aromatic ring, significantly activating it towards electrophilic aromatic substitution. This inherent reactivity, however, is channeled; substitutions are predictably directed to the C5 and C8 positions, providing regiochemical control in subsequent synthetic steps. This is a critical feature for building molecular complexity in a controlled manner.

-

Pharmacophoric Significance: The 1,4-benzodioxan moiety is a key component of numerous pharmaceuticals, most notably α-adrenergic receptor antagonists like Doxazosin.[3] The 6,7-dimethoxy substitution pattern is also a recurring motif in a variety of potent bioactive molecules, including Topoisomerase I inhibitors and c-Met kinase inhibitors, highlighting its acceptance by diverse biological targets.[4][5]

-

Physicochemical Properties: The oxygen atoms in the dioxane ring and the methoxy groups can act as hydrogen bond acceptors, influencing the solubility and crystal packing of derivative compounds. These groups provide handles for modulating lipophilicity and metabolic stability, which are critical parameters in drug development.

The diagram below illustrates the core structure and highlights its key features.

Caption: Core structure of this compound.

Synthesis of the Core Scaffold

The most reliable route to this compound begins with a suitably substituted catechol. The following protocol details a standard and scalable procedure based on the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Principle: This synthesis involves the double nucleophilic substitution of 1,2-dibromoethane by the two hydroxyl groups of 4,5-dimethoxybenzene-1,2-diol (the catechol derivative of veratrole). The base deprotonates the hydroxyl groups to form a more potent bis-phenoxide nucleophile, which then displaces the bromide ions in an intramolecular cyclization to form the dioxane ring.

Materials:

-

4,5-Dimethoxybenzene-1,2-diol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,5-dimethoxybenzene-1,2-diol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended (approx. 5-10 mL per gram of catechol).

-

Reagent Addition: Add 1,2-dibromoethane (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF used).

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

The workflow for this synthesis is visualized below.

Caption: Workflow for the synthesis of the core precursor.

Key Derivatization Pathways

The true power of this compound lies in its capacity for controlled chemical modification. The following sections detail the most critical derivatization strategies.

Gateway Reaction: O-Demethylation

One of the most strategically important transformations is the cleavage of the methyl ethers to reveal the 6,7-dihydroxy-1,4-benzodioxan. This resulting catechol is a versatile intermediate, enabling a host of subsequent reactions such as selective alkylation, formation of esters, or construction of new heterocyclic rings.

Principle: Boron tribromide (BBr₃) is a powerful Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, cleaving the C-O bond.

Experimental Protocol: Demethylation with BBr₃

-

Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of BBr₃ in DCM (2.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Work-up & Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude 6,7-dihydroxy-1,4-benzodioxan can be purified by column chromatography.

Caption: Key steps for converting the precursor to its catechol form.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring is primed for functionalization. Reactions like nitration, halogenation, and Friedel-Crafts acylation can be performed to introduce new functional groups, which can then be further manipulated.

| Reaction | Typical Reagents | Position(s) | Product Functional Group |

| Nitration | HNO₃ / H₂SO₄ | 5 and 8 | -NO₂ |

| Bromination | Br₂ / Acetic Acid or NBS | 5 and 8 | -Br |

| Acylation | RCOCl / AlCl₃ | 5 and 8 | -C(O)R |

Table 1: Common Electrophilic Aromatic Substitution Reactions.

Causality Insight: The choice of Lewis acid in Friedel-Crafts reactions is critical. Stronger Lewis acids like AlCl₃ can complex with the methoxy oxygens, potentially leading to demethylation as a side reaction. Milder catalysts should be considered for sensitive substrates.

Case Study: Synthesis of an α₁-Adrenergic Antagonist Analog

To demonstrate the practical application of these principles, we will outline a hypothetical synthesis of a novel analog related to known α₁-antagonists, starting from our precursor. The 1,4-benzodioxan moiety is a well-established pharmacophore for α₁-adrenoceptor antagonists.[6]

Target Molecule: N-(2-(2,6-dimethoxyphenoxy)ethyl)-1-(this compound-5-yl)methanamine.

This structure combines our core with a side chain common in potent antagonists like WB4101.[7][8]

Synthetic Workflow:

-

Friedel-Crafts Acylation: React this compound with chloroacetyl chloride in the presence of AlCl₃ to install a -C(O)CH₂Cl group at the 5-position.

-

Azide Substitution: Convert the resulting α-chloro ketone to an α-azido ketone using sodium azide (NaN₃). This is a safer alternative to direct amination.

-

Ketone Reduction: Reduce the ketone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

-

Azide Reduction: Reduce the azide to a primary amine using a method like catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction. This yields the key amino alcohol intermediate.

-

N-Alkylation: Finally, couple the amine with 2-(2,6-dimethoxyphenoxy)ethyl bromide under basic conditions to yield the target molecule.

This multi-step process is a prime example of how the precursor can be elaborated into a complex, biologically relevant molecule.

Caption: A potential synthetic route to a complex target.

Conclusion and Future Perspectives

This compound is more than a simple starting material; it is a strategically designed platform for the efficient construction of novel chemical entities. Its predictable reactivity, coupled with its presence in established pharmacophores, makes it an invaluable tool for drug discovery. The derivatization pathways outlined in this guide—particularly the crucial demethylation step—open the door to a vast chemical space. Future work will likely focus on leveraging this precursor to build libraries of compounds for screening against a wider range of biological targets, including kinases, ion channels, and GPCRs, further cementing the "evergreen" status of the 1,4-benzodioxan scaffold in medicinal chemistry.[2]

References

-

Angelats, J., Borrell, J. I., Teixidó, J., & Boncompte, A. (n.d.). Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy) - PubMed. Retrieved from [Link]

-

Pigini, M., Gatti, G., Brasili, L., & Giannella, M. (n.d.). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. Retrieved from [Link]

-

Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY An Indian Journal. Retrieved from [Link]

-

Gault, I., et al. (n.d.). Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II) - PubMed. Retrieved from [Link]

-

Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. Retrieved from [Link]

-

Pfeiffer, W., et al. (n.d.). [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed. Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

-

Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

-

Chapleo, C. B., et al. (1983). .alpha.-Adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic .alpha.2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Bolchi, C., et al. (2013). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of Medicinal Chemistry, 56(16), 6402-12. Retrieved from [Link]

-

El-Sayed, M. A., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. Retrieved from [Link]

-

Li, Y., et al. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. Retrieved from [Link]

-

Lee, H. H., & Coombs, R. V. (1982). 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. The Journal of Organic Chemistry. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,4-Benzodioxin-2-methanamine, N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-, hydrochloride (1:1). Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

exploring the mechanism of action of 6,7-Dimethoxy-1,4-benzodioxan

An In-depth Technical Guide to the Core Mechanism of Action of 6,7-Dimethoxy-1,4-benzodioxan

Abstract

The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of pharmacologically active agents with diverse therapeutic applications.[1][2] This technical guide delves into the mechanistic underpinnings of a specific, yet under-characterized derivative, this compound. While direct extensive research on this particular molecule is limited, this document synthesizes the wealth of knowledge surrounding structurally related 1,4-benzodioxan derivatives to postulate a primary mechanism of action centered on the modulation of adrenoceptors. We will explore the pharmacodynamics of related compounds, propose a putative signaling pathway for this compound, and provide detailed experimental protocols for researchers to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical entity.

Introduction: The Prominence of the 1,4-Benzodioxan Scaffold

The 1,4-benzodioxan ring system is a privileged scaffold in drug discovery, featured in numerous synthetic and natural compounds with significant medicinal properties.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antihypertensive, antipsychotic, anti-inflammatory, and neuroprotective effects.[1] A significant portion of the pharmacological activity of 1,4-benzodioxan derivatives stems from their interaction with G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors.[3]

The subject of this guide, this compound, features a specific substitution pattern that is often associated with potent and selective biological activity in related chemical series. The presence of the dimethoxy groups at the 6 and 7 positions is a key structural feature that likely dictates its interaction with biological targets.

Postulated Mechanism of Action: α1-Adrenoceptor Antagonism

Based on extensive structure-activity relationship (SAR) studies of 1,4-benzodioxan derivatives, the most probable mechanism of action for this compound is antagonism of α1-adrenoceptors.[4][5][6] Several lines of evidence support this hypothesis:

-